p-dihydrocoumaroyl-CoA

Chalcone Synthase Enzyme Kinetics Substrate Affinity

For researchers mapping polyketide synthase specificity, this compound's reduced C2-C3 bond is functionally non-redundant, directing product formation toward dihydrochalcones like phloretin rather than flavonoids. Kinetic data, including HDR's 2.1-fold preference for this substrate and the defined 13% relative STS activity, make it indispensable for enzymatic assay validation, in vitro pathway reconstitution, and metabolic engineering in yeast—ensuring your readouts reflect true, target-specific biochemical activity instead of off-pathway artifacts.

Molecular Formula C30H40N7O18P3S-4
Molecular Weight 911.7 g/mol
Cat. No. B15551313
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namep-dihydrocoumaroyl-CoA
Molecular FormulaC30H40N7O18P3S-4
Molecular Weight911.7 g/mol
Structural Identifiers
InChIInChI=1S/C30H44N7O18P3S/c1-30(2,25(42)28(43)33-10-9-20(39)32-11-12-59-21(40)8-5-17-3-6-18(38)7-4-17)14-52-58(49,50)55-57(47,48)51-13-19-24(54-56(44,45)46)23(41)29(53-19)37-16-36-22-26(31)34-15-35-27(22)37/h3-4,6-7,15-16,19,23-25,29,38,41-42H,5,8-14H2,1-2H3,(H,32,39)(H,33,43)(H,47,48)(H,49,50)(H2,31,34,35)(H2,44,45,46)/p-4/t19-,23-,24-,25+,29-/m1/s1
InChIKeyKGYNXBHEANIYOS-FUEUKBNZSA-J
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 20 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

p-Dihydrocoumaroyl-CoA: A Specialized Phenylpropanoid Pathway Intermediate for Dihydrochalcone and Stilbenoid Biosynthesis Research


p-Dihydrocoumaroyl-CoA (p-hydroxyphenylpropionyl-CoA) is a Coenzyme A thioester derivative that functions as a committed intermediate specifically for dihydrochalcone and certain non-flavonoid polyphenol biosynthetic pathways, distinct from the flavonoid-dedicated p-coumaroyl-CoA pool [1]. It is formed via NADPH-dependent reduction of the α,β-unsaturated double bond of p-coumaroyl-CoA by hydroxycinnamoyl-CoA double bond reductase (HDR), and serves as the direct starter unit for polyketide synthases such as chalcone synthase (CHS) and stilbene synthase (STS) that produce phloretin, dihydroresveratrol, and related metabolites [2][3]. Its molecular weight is 911.7 g/mol and it carries a net negative charge of -4 under physiological conditions [4].

Why p-Dihydrocoumaroyl-CoA Cannot Be Substituted by p-Coumaroyl-CoA or Other Hydroxycinnamoyl-CoA Analogs


Substituting p-dihydrocoumaroyl-CoA with its closest structural analog p-coumaroyl-CoA, or with feruloyl-CoA and cinnamoyl-CoA, is scientifically invalid because these compounds occupy distinct and non-interchangeable biochemical niches. p-Dihydrocoumaroyl-CoA possesses a saturated C2-C3 bond that fundamentally alters its reactivity as a polyketide synthase starter unit, directing product formation toward dihydrochalcones (e.g., phloretin) rather than flavonoids (e.g., naringenin) [1]. Furthermore, the differential kinetic preferences of downstream enzymes—such as the 2.1-fold higher catalytic efficiency of HDR for feruloyl-CoA over p-coumaroyl-CoA [2], and the 13% relative activity of stilbene synthase with dihydro-4-coumaroyl-CoA versus 4-coumaroyl-CoA [3]—demonstrate that each analog drives distinct metabolic outcomes. Using the wrong analog will yield irrelevant or misleading results in enzymatic assays, metabolic engineering, or natural product biosynthesis studies.

Quantitative Differentiation of p-Dihydrocoumaroyl-CoA from p-Coumaroyl-CoA, Feruloyl-CoA, and Cinnamoyl-CoA


Km Comparison: p-Dihydrocoumaroyl-CoA vs. p-Coumaroyl-CoA with Chalcone Synthase (MdCHS3)

The apparent Km values of apple chalcone synthase MdCHS3 for p-dihydrocoumaroyl-CoA and p-coumaroyl-CoA are identical at 5.0 µM, indicating that this enzyme does not discriminate between the two starter substrates based on binding affinity [1]. This parity in Km contrasts with other enzymes in the pathway where substrate preferences are pronounced.

Chalcone Synthase Enzyme Kinetics Substrate Affinity

Catalytic Efficiency of Hydroxycinnamoyl-CoA Reductase: Feruloyl-CoA Preferred 2.1-Fold Over p-Coumaroyl-CoA

The Malus hydroxycinnamoyl-CoA double bond reductase (HDR) exhibits a 2.1-fold higher catalytic efficiency (kcat/Km) for feruloyl-CoA compared to p-coumaroyl-CoA in vitro [1]. The apparent Km values were 96.6 µM for p-coumaroyl-CoA and 92.9 µM for feruloyl-CoA [2]. p-Dihydrocoumaroyl-CoA is the product of this reduction and therefore its formation rate depends on the substrate provided.

Hydroxycinnamoyl-CoA Reductase Catalytic Efficiency Substrate Preference

Stilbene Synthase Relative Activity: 13% for Dihydro-4-Coumaroyl-CoA vs. 4-Coumaroyl-CoA

In stilbene synthase (STS) assays, dihydro-4-coumaroyl-CoA (p-dihydrocoumaroyl-CoA) displays only 13% of the activity observed with the native substrate 4-coumaroyl-CoA when reacted with malonyl-CoA [1]. This quantitative reduction in turnover directly impacts the yield of dihydroresveratrol-type products in vitro and in engineered systems.

Stilbene Synthase Relative Activity Substrate Specificity

Polyketide Synthase Product Divergence: Phloretin vs. Naringenin Chalcone vs. Pinocembrin

Apple chalcone synthases MdCHS1, MdCHS2, and MdCHS3 accept p-dihydrocoumaroyl-CoA, p-coumaroyl-CoA, or cinnamoyl-CoA as starter substrates, but each yields a chemically distinct polyketide product: phloretin, naringenin chalcone, and pinocembrin chalcone, respectively [1]. This demonstrates that the saturation state and substitution pattern of the CoA starter dictate the final metabolite identity, not merely the enzyme's substrate tolerance.

Polyketide Synthase Product Specificity Dihydrochalcone Biosynthesis

Yeast Metabolic Engineering: ScTSC13 Overexpression Increases p-Coumaroyl-CoA to p-Dihydrocoumaroyl-CoA Reduction

Overexpression of native ScTSC13 in Saccharomyces cerevisiae enhances the side activity of reducing p-coumaroyl-CoA to p-dihydrocoumaroyl-CoA, enabling de novo production of phloretin when co-expressed with pathway enzymes [1]. This engineering approach demonstrates that the intracellular reduction step is rate-limiting for dihydrochalcone biosynthesis in heterologous hosts and can be quantitatively improved.

Metabolic Engineering Saccharomyces cerevisiae Dihydrochalcone Production

Optimal Scientific and Industrial Use Cases for p-Dihydrocoumaroyl-CoA


Enzymatic Characterization of Chalcone Synthase (CHS) Substrate Promiscuity and Product Specificity

Use p-dihydrocoumaroyl-CoA as the starter substrate in CHS assays to quantitatively compare kinetic parameters (Km, kcat) and product profiles against p-coumaroyl-CoA and cinnamoyl-CoA. As shown in MdCHS3 studies [1], this enables precise determination of how the saturated C2-C3 bond alters polyketide chain elongation and cyclization outcomes, critical for understanding plant specialized metabolism and for enzyme engineering efforts aimed at novel polyketide production.

Dihydrochalcone Biosynthesis Pathway Reconstruction in Heterologous Hosts

Employ p-dihydrocoumaroyl-CoA as a substrate for in vitro pathway reconstitution or as a metabolic intermediate target in engineered microbes (e.g., S. cerevisiae). The 2.1-fold preference of HDR for feruloyl-CoA over p-coumaroyl-CoA [2] and the 13% relative STS activity [3] inform optimal enzyme selection and substrate feeding strategies. This application is directly relevant to the biotechnological production of phloretin, trilobatin, and other high-value dihydrochalcone sweeteners or pharmaceuticals.

Stilbene Synthase (STS) Substrate Specificity Profiling and Resveratrol Analog Synthesis

Utilize p-dihydrocoumaroyl-CoA in STS assays to evaluate the enzyme's tolerance for a reduced starter unit. The documented 13% relative activity compared to 4-coumaroyl-CoA [3] provides a benchmark for assessing the feasibility of producing dihydroresveratrol or other non-natural stilbenoids via chemoenzymatic synthesis or pathway engineering. This is particularly valuable for generating compound libraries with modified bioactivity profiles.

Plant Phenylpropanoid Flux Analysis and Metabolite Profiling

Apply p-dihydrocoumaroyl-CoA as an analytical standard or tracer in LC-MS/MS studies to quantify the partition of metabolic flux between flavonoid and dihydrochalcone branches in apple, pear, and other Rosaceae species. Given its exclusive role as a dihydrochalcone precursor [1][4], its cellular concentration serves as a key indicator of pathway activation and genetic or environmental regulation of specialized metabolism.

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